![molecular formula C7H4N4OS B064922 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one CAS No. 187336-66-9](/img/structure/B64922.png)
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, also known as DIBO, is a heterocyclic compound that has been widely used in scientific research. It is a potent activator of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. DIBO has been studied extensively for its potential applications in various fields, including cancer therapy, infectious diseases, and autoimmune disorders.
作用机制
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one activates the NF-κB pathway by binding to the inhibitor of kappa B kinase (IKK) complex, which phosphorylates and degrades the inhibitor of kappa B (IκB) proteins. This leads to the release of NF-κB, which translocates to the nucleus and activates the expression of target genes. The activation of NF-κB by 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been shown to induce apoptosis in cancer cells and to modulate immune responses.
生化和生理效应
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of viral replication, and the modulation of immune responses. 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
实验室实验的优点和局限性
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has several advantages as a research tool, including its potent activation of NF-κB, its ability to induce apoptosis in cancer cells, and its inhibitory effects on viral replication. However, 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one also has limitations, including its potential toxicity and its lack of specificity for the NF-κB pathway. Therefore, caution should be exercised when using 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one in lab experiments, and alternative compounds should be considered when appropriate.
未来方向
There are several future directions for research on 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, including the development of more potent and selective 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one derivatives, the investigation of the mechanisms underlying its anti-inflammatory effects, and the exploration of its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders. Further studies are also needed to elucidate the potential side effects and toxicity of 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成方法
The synthesis of 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one involves the reaction between 2-aminobenzothiadiazole and maleic anhydride in the presence of a catalyst. The resulting product is then reduced to obtain 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one. The synthesis method has been optimized to improve the yield and purity of 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one, and several modifications have been developed to produce 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one derivatives with different properties.
科学研究应用
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the NF-κB pathway. 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has also been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
In addition to cancer therapy, 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has been investigated for its potential applications in infectious diseases. It has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV). 1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one has also been studied for its immunomodulatory effects, which may be beneficial in the treatment of autoimmune disorders.
属性
CAS 编号 |
187336-66-9 |
|---|---|
产品名称 |
1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one |
分子式 |
C7H4N4OS |
分子量 |
192.2 g/mol |
IUPAC 名称 |
6,8-dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one |
InChI |
InChI=1S/C7H4N4OS/c12-7-8-3-1-2-4-6(5(3)9-7)11-13-10-4/h1-2H,(H2,8,9,12) |
InChI 键 |
LLBCKZPUGJBBFV-UHFFFAOYSA-N |
手性 SMILES |
C1=CC2=NC(=O)N=C2C3=C1NSN3 |
SMILES |
C1=CC2=NSN=C2C3=C1NC(=O)N3 |
规范 SMILES |
C1=CC2=NC(=O)N=C2C3=C1NSN3 |
同义词 |
7H-Imidazo[4,5-e]-2,1,3-benzothiadiazol-7-one,6,8-dihydro-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



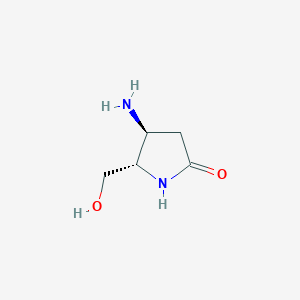
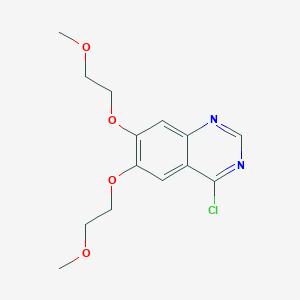
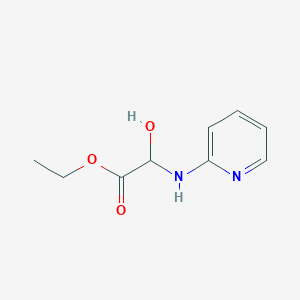
![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)
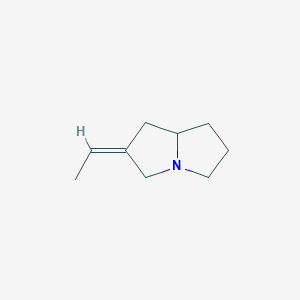
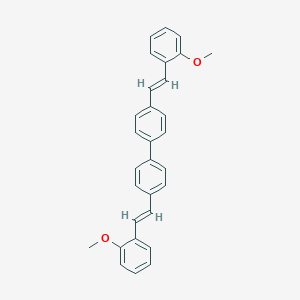
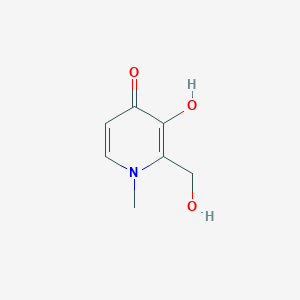
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
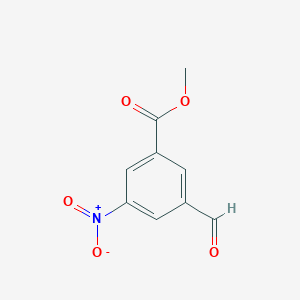


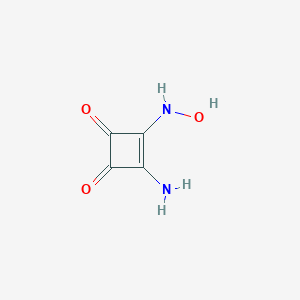
![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
